6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE

Description

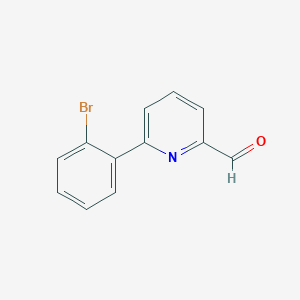

6-(2-Bromophenyl)pyridine-2-carbaldehyde (CAS: 898404-58-5) is a brominated aromatic aldehyde with the molecular formula C₁₂H₈BrNO and a molecular weight of 262.106 g/mol . Structurally, it consists of a pyridine ring substituted at the 2-position with a carbaldehyde group and at the 6-position with a 2-bromophenyl moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic ligands for coordination chemistry and pharmaceuticals. Its bromine substituent enhances electron-withdrawing effects, influencing reactivity in nucleophilic addition and condensation reactions .

Properties

Molecular Formula |

C12H8BrNO |

|---|---|

Molecular Weight |

262.10 g/mol |

IUPAC Name |

6-(2-bromophenyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C12H8BrNO/c13-11-6-2-1-5-10(11)12-7-3-4-9(8-15)14-12/h1-8H |

InChI Key |

OEEWJKKNAAMUML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE typically involves the bromination of 2-phenylpyridine followed by formylation. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 2-bromopyridine with phenylboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 6-(2-Bromophenyl)picolinic acid.

Reduction: 6-(2-Bromophenyl)picolinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: It serves as a ligand in the study of metal-binding properties and enzyme inhibition.

Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 6-(2-bromophenyl)pyridine-2-carbaldehyde, highlighting differences in substituents, molecular properties, and reactivity:

Key Structural and Functional Comparisons

Substituent Effects on Reactivity Electron-Withdrawing Groups (Br, Cl, F): Bromine in this compound increases the electrophilicity of the aldehyde group compared to its fluorine analog, making it more reactive in nucleophilic additions (e.g., hydrazone formation) . Chlorine in 2-(4-bromophenyl)-6-chloropyridine-4-carbaldehyde further enhances this effect but introduces steric challenges . Electron-Donating Groups (Piperidine): The piperidine substituent in 6-piperidinopyridine-2-carbaldehyde deactivates the aldehyde, reducing its participation in condensation reactions .

Steric and Electronic Impacts Ortho vs. In contrast, para-substituted analogs (e.g., 2-(4-bromophenyl)-6-chloropyridine-4-carbaldehyde) exhibit less steric interference . Heterocyclic Modifications: Thieno[2,3-b]pyridine-2-carbaldehyde’s fused thiophene ring enhances π-conjugation, making it suitable for photovoltaic applications, unlike the purely aromatic pyridine derivatives .

Fluorinated analogs (e.g., 6-(2-fluorophenyl)pyridine-2-carbaldehyde) likely have lower melting points due to reduced intermolecular forces . Solubility: Bromine’s hydrophobicity may reduce aqueous solubility compared to fluorine-containing derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.